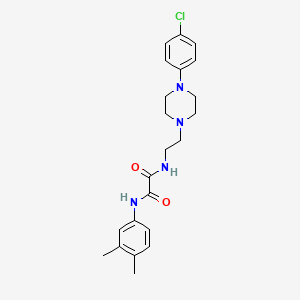

1-Ethyl-5-methyl-1h-imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-Ethyl-5-methyl-1h-imidazole” is a heterocyclic compound . It belongs to the class of organic compounds known as n-substituted imidazoles . These are heterocyclic compounds containing an imidazole ring substituted at position 1 .

Synthesis Analysis

The synthesis of imidazoles has been a topic of interest in recent years . A variety of methods have been developed, including the Van Leusen Imidazole Synthesis and the Van Leusen Three-Component Reaction . These methods involve the use of 1,2-diketones and urotropine in the presence of ammonium acetate . The reaction conditions are mild enough for the inclusion of a variety of functional groups .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the formula C6H10N2 . The molecular weight of this compound is 110.1570 .Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

Complex Formation with Copper(II)

Ethylation of imidazole-4-acetate methyl ester leads to the formation of compounds that can react with copper(II) to form complexes. These complexes demonstrate specific electronic transitions and redox behaviors, important in inorganic chemistry and material science (Banerjee et al., 2013).

Synthesis of Imidazole Derivatives

Various synthetic routes have been developed for the creation of imidazole derivatives. These include the synthesis of 4(5)-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole, a significant compound in organic synthesis (Kudzma & Turnbull, 1991).

Ionic Liquid Catalysis

The ionic liquid 1-ethyl-3-methylimidazole acetate ([EMIM]OAc) is used as a catalyst for the synthesis of trisubstituted imidazoles, showcasing its application in green chemistry and pharmaceutical synthesis (Zang et al., 2010).

Corrosion Inhibition and Material Science

- Corrosion Inhibition Properties: Derivatives of imidazole have been studied for their ability to inhibit corrosion in metals, which is crucial in industrial applications. The formation of a protective layer on metal surfaces in corrosive environments has been observed (Ammal et al., 2018).

Pharmacological Applications

- β-Glucuronidase Inhibition: Derivatives of 1H-imidazole have been evaluated for their ability to inhibit β-glucuronidase, an enzyme involved in various physiological processes. This is significant for drug discovery and biomedical research (Salar et al., 2017).

Solvation and Chemical Interactions

- Solvation Studies: The solvation process and solute-solvent interactions of imidazole compounds have been examined. This is essential for understanding chemical reactions and processes in different solvents (Herrera-Castro & Torres, 2019).

Electrochemistry

- Electrochemical Behavior: The electrochemical behavior of imidazole derivatives has been studied, providing insights important for applications in electrochemistry and material sciences (Fonseca et al., 1993).

Direcciones Futuras

The future directions in the study of “1-Ethyl-5-methyl-1h-imidazole” and other imidazoles involve the development of novel methods for the regiocontrolled synthesis of substituted imidazoles . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

Mecanismo De Acción

Target of Action

1-Ethyl-5-methyl-1h-imidazole is a derivative of imidazole, a heterocyclic compound . Imidazole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

Imidazole derivatives are known to interact with their targets through various mechanisms . For instance, some imidazole derivatives exhibit antiviral activity by inhibiting viral replication . The exact mechanism by which this compound interacts with its targets would require further investigation.

Biochemical Pathways

Imidazole derivatives are known to affect a variety of biochemical pathways . For instance, some imidazole derivatives have antiviral activity and may affect the viral replication pathway

Result of Action

Imidazole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, and anticancer activities . The specific effects of this compound would depend on its targets and mode of action.

Propiedades

IUPAC Name |

1-ethyl-5-methylimidazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c1-3-8-5-7-4-6(8)2/h4-5H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYEDUTIYEAAFPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC=C1C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(4-methoxyphenyl)cyclopropyl]-1-ethanone O-(4-fluorobenzyl)oxime](/img/structure/B2916762.png)

![N-(3-chlorophenyl)-3-[3-(4-ethylphenyl)-7-oxoisoxazolo[4,5-d]pyrimidin-6(7H)-yl]propanamide](/img/structure/B2916765.png)

![10-(2,2-Dimethylpropyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2916773.png)

![Spiro[3-azaindoline-2,1'-cyclohexane]](/img/structure/B2916774.png)

![N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide](/img/structure/B2916776.png)

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1-naphthamide](/img/structure/B2916777.png)

![N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-phenylbutanamide](/img/structure/B2916781.png)

![2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]ethyl 2-thiophenecarboxylate](/img/structure/B2916782.png)

![(4-((3-fluorobenzyl)thio)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2916783.png)